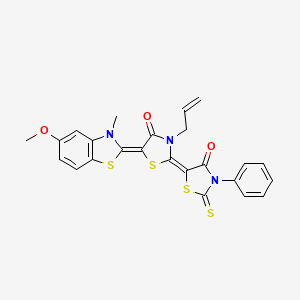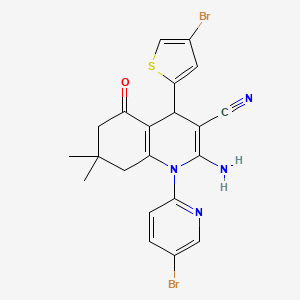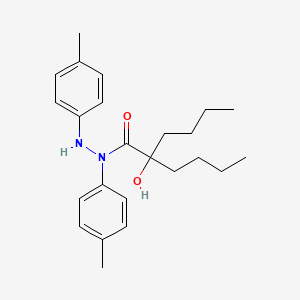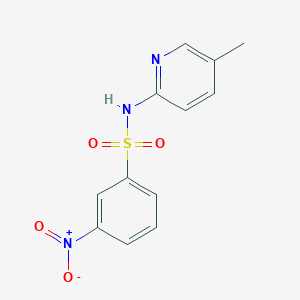![molecular formula C17H11N7 B14950054 Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-](/img/structure/B14950054.png)
Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a benzonitrile moiety through a hydrazone linkage.
準備方法
The synthesis of 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE typically involves multiple steps. One common synthetic route starts with the preparation of the triazinoindole core, which can be achieved through the condensation of isatin with thiosemicarbazide. This intermediate is then reacted with various aldehydes to form the desired hydrazone linkage.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
化学反応の分析
4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through intercalation or groove binding, leading to conformational changes that inhibit DNA replication and transcription. Additionally, it can chelate metal ions like iron, disrupting cellular processes that depend on these ions .
類似化合物との比較
Similar compounds to 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE include other triazinoindole derivatives and indoloquinoxalines. These compounds share a similar core structure but differ in their functional groups and substituents. For example:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds have been studied for their anticancer and antimicrobial activities.
Indolo[2,3-b]quinoxalines: Known for their DNA intercalating properties and potential antiviral and cytotoxic activities.
The uniqueness of 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE lies in its specific hydrazone linkage and benzonitrile moiety, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C17H11N7 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzonitrile |
InChI |
InChI=1S/C17H11N7/c18-9-11-5-7-12(8-6-11)10-19-23-17-21-16-15(22-24-17)13-3-1-2-4-14(13)20-16/h1-8,10H,(H2,20,21,23,24)/b19-10+ |
InChIキー |
GWARUCNRVQKFCI-VXLYETTFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(C=C4)C#N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949972.png)

![N-(2-ethoxyphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14949983.png)
![3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
![1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14950011.png)
![4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B14950017.png)

![3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B14950029.png)

![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14950048.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)


